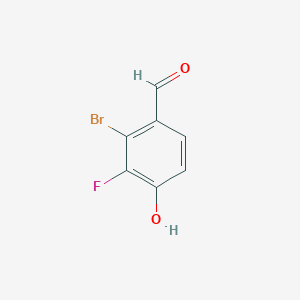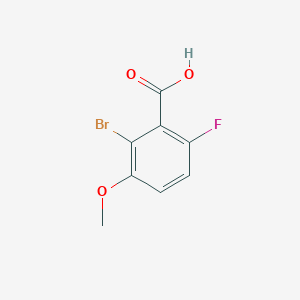
2-Bromo-6-fluoro-3-methoxybenzoic acid
Vue d'ensemble
Description
2-Bromo-6-fluoro-3-methoxybenzoic acid, also known as 2-BFB, is an important organic compound used in various scientific research applications. It is a derivative of benzoic acid and is a colorless, crystalline solid with a molecular weight of 235.04 g/mol. 2-BFB has a melting point of 95-97 °C and is soluble in common organic solvents such as methanol, ethanol, and acetone. It is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of various bromo- and fluorobenzoic acid derivatives, such as Methyl 4-Bromo-2-methoxybenzoate, 3-Bromo-2-fluorobenzoic acid, and 2-bromo-3-fluorobenzonitrile, demonstrates the potential of 2-Bromo-6-fluoro-3-methoxybenzoic acid in chemical synthesis and modification processes. These compounds are synthesized through processes like bromination, hydrolysis, cyanidation, and esterification, indicating the versatility of such compounds in chemical reactions (Chen Bing-he, 2008), (Zhou Peng-peng, 2013), (Ronald H. Szumigala et al., 2004).
Biodegradation Studies
- Research on the biodegradation of similar compounds, such as 2-bromo-, 2-chloro-, and 2-fluorobenzoate by Pseudomonas putida, sheds light on the environmental and ecological impacts of bromo- and fluorobenzoic acid derivatives. This study suggests that such compounds can be degraded by specific bacterial strains, providing insights into the bioremediation potential of 2-Bromo-6-fluoro-3-methoxybenzoic acid (K. Engesser, P. Schulte, 1989).
Applications in Material Science
- The use of similar compounds in the synthesis of lanthanide complexes with potential applications in material science, as demonstrated in studies involving 2-bromo-5-methoxybenzoic acid, suggests that 2-Bromo-6-fluoro-3-methoxybenzoic acid could play a role in the development of new materials with unique properties, such as luminescence and thermodynamic behavior (Xiao-Hui Wu et al., 2018).
Pharmaceutical Intermediate Synthesis
- The synthesis of complex pharmaceutical intermediates, such as 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, from compounds related to 2-Bromo-6-fluoro-3-methoxybenzoic acid highlights its potential as a precursor in the production of pharmaceutical compounds (Li Rong-dong, 2011).
Catalysis and Reaction Studies
- Studies involving similar compounds, like silica gel-promoted synthesis of 2-bromo-3-hydroxybenzoate derivatives, provide insights into the catalytic applications of 2-Bromo-6-fluoro-3-methoxybenzoic acid in organic synthesis and its potential role in facilitating complex chemical reactions (H. Shinohara et al., 2014).
Propriétés
IUPAC Name |
2-bromo-6-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMGTGKYPYIDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-3-methoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



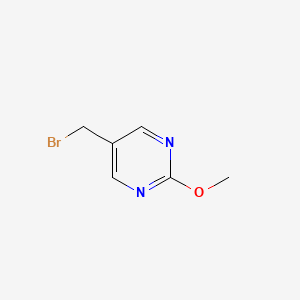
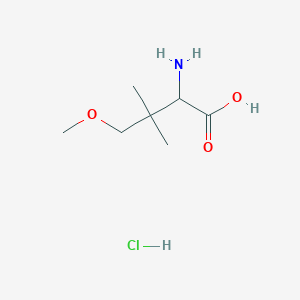
![6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione](/img/structure/B1381883.png)
amine hydrochloride](/img/structure/B1381884.png)

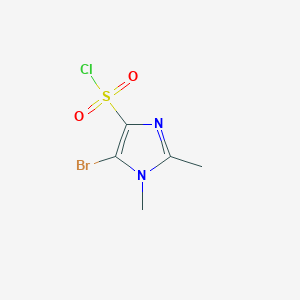

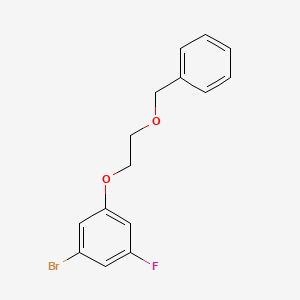



![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1381897.png)
